2,7-dibromothieno[3,2-g][1]benzothiole-4,5-dione
Description
2,7-Dibromobenzo[1,2-b:6,5-b’]dithiophene-4,5-dione is an organic compound with the molecular formula C10H2Br2O2S2. It is a derivative of benzo[1,2-b:6,5-b’]dithiophene, characterized by the presence of two bromine atoms at the 2 and 7 positions and two carbonyl groups at the 4 and 5 positions.
Properties
IUPAC Name |
2,7-dibromothieno[3,2-g][1]benzothiole-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Br2O2S2/c11-5-1-3-7(13)8(14)4-2-6(12)16-10(4)9(3)15-5/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBSNQXXSMCHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=O)C(=O)C3=C2SC(=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Br2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromobenzo[1,2-b:6,5-b’]dithiophene-4,5-dione typically involves the bromination of benzo[1,2-b:6,5-b’]dithiophene-4,5-dione. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for 2,7-Dibromobenzo[1,2-b:6,5-b’]dithiophene-4,5-dione are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromobenzo[1,2-b:6,5-b’]dithiophene-4,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form extended π-conjugated systems.
Reduction Reactions: The carbonyl groups can be reduced to hydroxyl groups under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Coupling Products:
Reduction Products: Hydroxyl derivatives of the original compound.
Scientific Research Applications
2,7-Dibromobenzo[1,2-b:6,5-b’]dithiophene-4,5-dione has several scientific research applications, including:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and conductive polymers.
Photovoltaic Devices: Incorporated into the active layers of organic solar cells to enhance light absorption and charge transport.
Field-Effect Transistors (FETs): Utilized in the fabrication of organic FETs due to its favorable charge transport properties.
Material Science: Studied for its potential in developing new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,7-Dibromobenzo[1,2-b:6,5-b’]dithiophene-4,5-dione in its applications primarily involves its electronic properties. The compound’s conjugated π-system allows for efficient charge transport and light absorption. In organic electronics, it acts as an electron donor or acceptor, facilitating the movement of charge carriers through the material. The presence of bromine atoms and carbonyl groups can also influence the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromobenzo[1,2-b4,3-b’]dithiophene-4,5-dione: Similar structure but different positioning of the dithiophene units.
4,8-Dibromobenzo[1,2-b4,5-b’]dithiophene: Lacks the carbonyl groups present in 2,7-Dibromobenzo[1,2-b:6,5-b’]dithiophene-4,5-dione.
Benzo[1,2-b6,5-b’]dithiophene-4,5-dione: Parent compound without the bromine substituents.
Uniqueness
2,7-Dibromobenzo[1,2-b:6,5-b’]dithiophene-4,5-dione is unique due to the combination of bromine atoms and carbonyl groups, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials for organic electronics and other applications .
Biological Activity
2,7-Dibromothieno[3,2-g] benzothiole-4,5-dione (CAS No. 196491-93-7) is a synthetic compound belonging to the class of dibromothieno derivatives. Its unique structure and properties have prompted research into its biological activity, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the current understanding of its biological activity, highlighting key studies, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of 2,7-dibromothieno[3,2-g] benzothiole-4,5-dione is with a molecular weight of approximately 378.06 g/mol. The compound features a thieno-benzothiophene core that contributes to its electronic properties and potential interactions with biological targets.
Biological Activity Overview
Research into the biological activity of 2,7-dibromothieno[3,2-g] benzothiole-4,5-dione has primarily focused on its anticancer properties. Various studies have explored its effects on cancer cell lines and its potential as a therapeutic agent.
Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit the oncogenic transcription factor FOXM1, which is overexpressed in several cancers including breast cancer. In vitro studies demonstrated that it interacts with key amino acids in the FOXM1-DNA binding domain, disrupting its function .
- In Vitro Studies : A study involving MDA-MB-231 breast cancer cells revealed that 2,7-dibromothieno[3,2-g] benzothiole-4,5-dione exhibited significant cytotoxic effects. The compound's IC50 value was determined to be lower than that of standard reference compounds, indicating higher potency .
- Comparative Efficacy : When compared to other benzothiazole derivatives synthesized in similar studies, 2,7-dibromothieno[3,2-g] benzothiole-4,5-dione showed superior efficacy in inhibiting cancer cell proliferation and inducing apoptosis in vitro.
Case Study 1: Breast Cancer Cell Lines
In a recent study published in Archiv der Pharmazie, researchers synthesized various derivatives including 2,7-dibromothieno[3,2-g] benzothiole-4,5-dione and evaluated their effects on the MDA-MB-231 breast cancer cell line. The compound demonstrated an IC50 value of 6.13 µM compared to 20.79 µM for the standard inhibitor FDI-6 .
Case Study 2: Molecular Docking Studies
Molecular docking studies revealed that 2,7-dibromothieno[3,2-g] benzothiole-4,5-dione binds effectively to the FOXM1-DNA complex. The binding affinity was assessed through molecular dynamics simulations which indicated stable interactions over time .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
